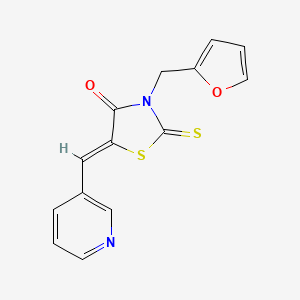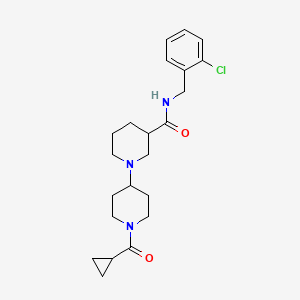
2-acetyl-1-isopropyl-N-phenyl-3-pyrazolidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-1-isopropyl-N-phenyl-3-pyrazolidinamine is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as phenylbutazone, and it has been widely used for the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and gout. Phenylbutazone was first synthesized in the 1940s and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Phenylbutazone inhibits the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins play a crucial role in the inflammatory response, pain perception, and fever. By inhibiting the activity of COX enzymes, phenylbutazone reduces the synthesis of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Phenylbutazone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to induce apoptosis in cancer cells. However, phenylbutazone can also have several adverse effects, including gastrointestinal bleeding, renal toxicity, and bone marrow suppression.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylbutazone can be used in lab experiments to study its anti-inflammatory, analgesic, and antipyretic properties. It can also be used to study its potential as an anticancer agent. However, phenylbutazone can also have several adverse effects, which need to be taken into consideration when designing lab experiments.
Zukünftige Richtungen
There are several future directions for the study of phenylbutazone. One direction is the development of new derivatives of phenylbutazone with improved efficacy and reduced adverse effects. Another direction is the study of the mechanism of action of phenylbutazone, which could lead to the development of new drugs for the treatment of inflammatory conditions and cancer. Finally, the study of the pharmacokinetics of phenylbutazone could lead to the development of new drug delivery systems for the treatment of inflammatory conditions and cancer.
Synthesemethoden
Phenylbutazone can be synthesized through several methods, including the reaction of 4-chlorobutyric acid with phenylhydrazine, followed by the reaction of the resulting compound with acetic anhydride. Another method involves the reaction of 4-butylresorcinol with phenylhydrazine, followed by the reaction of the resulting compound with acetic anhydride. Both methods yield phenylbutazone as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Phenylbutazone has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, leading to a reduction in inflammation, pain, and fever. Phenylbutazone has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(5-anilino-2-propan-2-ylpyrazolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(2)16-10-9-14(17(16)12(3)18)15-13-7-5-4-6-8-13/h4-8,11,14-15H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARKFCKJQBWTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(N1C(=O)C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Anilino-2-propan-2-ylpyrazolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B6086098.png)
methanol](/img/structure/B6086103.png)
![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6086149.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6086168.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)
![7-(2-methoxyethyl)-2-[(2-methyl-1-benzothien-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086175.png)
![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)